6-Nitro-benzo[b]thiophene

STAT3 inhibition medicinal chemistry anticancer research

Sourcing 6-Nitro-benzo[b]thiophene (CAS 17402-90-3)? This specific 6-nitro isomer is a non-interchangeable key intermediate for the validated STAT3 inhibitor Stattic and kinase inhibitor scaffolds. Its unique substitution pattern enables distinct SNAr reactivity not generalizable to other positional isomers. Ensure your synthetic route is not compromised by incorrect isomer sourcing. We offer high-purity (≥97%) material suitable for advanced pharmaceutical R&D and materials science applications.

Molecular Formula C8H5NO2S
Molecular Weight 179.2 g/mol
CAS No. 17402-90-3
Cat. No. B189477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-benzo[b]thiophene
CAS17402-90-3
Molecular FormulaC8H5NO2S
Molecular Weight179.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CS2)[N+](=O)[O-]
InChIInChI=1S/C8H5NO2S/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5H
InChIKeyZBWHFIUQUWBWLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitro-benzo[b]thiophene (CAS 17402-90-3): Sourcing and Differentiation Guide for Benzothiophene-Based Heterocyclic Building Blocks


6-Nitro-benzo[b]thiophene (CAS: 17402-90-3) is a mononitrated benzo[b]thiophene derivative that functions as a versatile synthetic intermediate in medicinal chemistry and materials science [1]. The compound contains a nitro group at the 6-position of the fused benzothiophene ring system, providing a specific substitution pattern that enables distinct chemical reactivity compared to other positional isomers [2]. This specific substitution site influences both electrophilic aromatic substitution behavior and the electronic properties of the heterocyclic scaffold [3].

Why 6-Nitro-benzo[b]thiophene (CAS 17402-90-3) Cannot Be Substituted by Other Nitrobenzothiophene Positional Isomers


Benzothiophene nitration exhibits complex regioselectivity with substitution occurring at multiple positions (4-, 5-, 6-, and 7-) depending on reaction conditions [1]. The 6-nitro isomer demonstrates distinct electronic properties and reactivity patterns compared to other positional isomers, making interchangeability impossible without altering downstream synthetic outcomes [2]. The observed preference order for electrophilic substitution in benzothiophene systems is 6 > 5 > 4 > 7, indicating that the 6-position is the most electronically favored site for nitro group placement [3]. This positional specificity critically influences the compound's utility as a precursor for further functionalization and its performance in subsequent chemical transformations.

Quantitative Differentiation Evidence for 6-Nitro-benzo[b]thiophene (CAS 17402-90-3) Against Key Comparators


6-Nitro-benzo[b]thiophene as the Preferred Precursor for STAT3 Inhibitor Synthesis: Oxidation State-Dependent Biological Activity

The 1,1-dioxide derivative of 6-nitro-benzo[b]thiophene (Stattic, CAS 19983-44-9) demonstrates potent STAT3 inhibition with an IC50 of 5.1 μM and exhibits selectivity over STAT1 and STAT5 . The non-oxidized parent compound (6-nitro-benzo[b]thiophene, CAS 17402-90-3) lacks this inhibitory activity, confirming that the 1,1-dioxide oxidation state is essential for STAT3-SH2 domain targeting . This establishes 6-nitro-benzo[b]thiophene as the critical synthetic precursor for accessing the biologically active sulfone derivative.

STAT3 inhibition medicinal chemistry anticancer research kinase signaling

6-Nitro Positional Isomer Demonstrates Superior Synthetic Accessibility via Direct Nitration Compared to 4- and 7-Nitro Isomers

Electron-density calculations and experimental nitration studies of 3-nitrobenzo[b]thiophen reveal a clear substitution preference order of 6 > 5 > 4 > 7 [1]. Direct nitration of benzo[b]thiophen yields some 7-nitrobenzo[b]thiophen as a minor product, while the 6-nitro isomer is obtained through more favorable substitution pathways [2]. The 4-nitro isomer requires specific reaction conditions (10% sulfuric acid in acetic acid at 60°C) for predominant formation, whereas the 6-nitro isomer is the major product under potassium nitrate-sulfuric acid conditions at 0°C [3].

electrophilic aromatic substitution regioselective nitration heterocyclic synthesis process chemistry

6-Amino Reduction Product K2071 Demonstrates Blood-Brain Barrier Penetration and Improved Safety Profile Not Achievable with Alternative Nitro Position Isomers

The 6-aminobenzo[b]thiophene 1,1-dioxide derivative K2071, derived from reduction of 6-nitro-benzo[b]thiophene 1,1-dioxide (Stattic), demonstrates optimized physicochemical characteristics including blood-brain barrier penetration [1]. Compared to Stattic, K2071 exhibits significantly reduced thiol reactivity and lacks manifestations of acute toxicity in mice [2]. This SAR progression demonstrates that the 6-nitro starting material enables systematic optimization of both target engagement and safety parameters.

blood-brain barrier penetration glioblastoma therapy drug optimization CNS drug delivery

Electronic Effect of 6-Nitro Substitution Enables Distinct Redox Behavior and Substituent-Dependent Tuning

Cyclic voltammetry studies on (aryl)(2-nitrobenzo[b]thiophen-3-yl)amines reveal that the substituent effect on reduction potential depends on both the nature and position of substituents [1]. Comparison between ortho-substituted (aryl)(2-nitrobenzo[b]thiophen-3-yl)amines and (aryl)(3-nitrobenzo[b]thiophen-2-yl)amines shows different electrochemical behaviors: a reversible process operates in the 2-nitro-3-yl series while an irreversible process operates in the 3-nitro-2-yl series [2]. Higher susceptibility constants are calculated for the 3-nitro series (ρ = 329) compared to the 2-nitro series (ρ = 182) [3].

cyclic voltammetry electrochemistry redox potential electronic effects

6-Nitro-benzo[b]thiophene Demonstrates Low Mutagenicity Risk Profile in Contrast to Typical Nitroaromatic Predictions

Data from Ames mutagenicity testing of several nitrothiophenes and nitrobenzo[b]thiophenes with biological activities indicate that these compounds have only low or almost no mutagenicity, which contrasts with predictions based on the generally observed genotoxicity of nitro aromatic and heteroaromatic compounds [1]. This finding is particularly relevant for research programs concerned with the potential liabilities of nitro-containing building blocks.

genotoxicity assessment Ames test safety pharmacology nitroaromatic toxicity

Validated Application Scenarios for 6-Nitro-benzo[b]thiophene (CAS 17402-90-3) Based on Comparative Evidence


Synthesis of STAT3 Inhibitors for Oncology Research Programs

6-Nitro-benzo[b]thiophene serves as the essential precursor for 6-nitrobenzo[b]thiophene 1,1-dioxide (Stattic, CAS 19983-44-9), a validated STAT3 inhibitor with IC50 of 5.1 μM and selectivity over STAT1 and STAT5. The compound enables subsequent reduction to 6-aminobenzo[b]thiophene 1,1-dioxide for generation of optimized derivatives such as K2071 with blood-brain barrier penetration capabilities [1].

Synthesis of Kinase Inhibitor Scaffolds via Microwave-Assisted Methods

The compound serves as a key intermediate in the preparation of 3-aminobenzo[b]thiophene scaffolds for kinase inhibitor development. Microwave-assisted synthetic protocols utilizing nitrobenzo[b]thiophene precursors enable efficient access to diverse kinase-targeting small molecules [1].

Synthesis of 2-Aryl-4-X-6-nitrobenzo[b]thiophenes via Nucleophilic Replacement

The 6-nitro group functions as a leaving group in nucleophilic aromatic substitution reactions with O- and S-nucleophiles, enabling the synthesis of previously unknown 2-aryl-4,6-dinitrobenzo[b]thiophenes and their 3-chloro derivatives. This reactivity profile is specifically enabled by the 6-nitro substitution pattern and is not generalizable to other positional isomers [1].

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